

Application Notes: Synthesis of Creatine Methyl Ester Hydrochloride

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Compound of Interest

Compound Name: *Creatine methyl ester*

Cat. No.: *B1624495*

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Introduction **Creatine methyl ester** is the methyl ester derivative of creatine, an organic compound pivotal for energy recycling in muscle and brain tissue.[1][2] The esterification of creatine to form **creatine methyl ester** is a strategy explored by researchers to enhance its bioavailability, potentially by increasing its lipophilicity and membrane permeability.[3] Masking the carboxylic acid group via esterification may also prevent the intramolecular cyclization that forms the inactive byproduct, creatinine.[4]

These protocols detail two common laboratory-scale methods for the synthesis of **creatine methyl ester**, primarily as its more stable hydrochloride salt. The primary method described is the Fischer-Speier esterification, a classic acid-catalyzed reaction. An alternative method using thionyl chloride is also provided for researchers requiring different reaction conditions.

Physicochemical Properties

The fundamental properties of **creatine methyl ester** are summarized below for reference.

Property	Value	Reference
IUPAC Name	Methyl 2-[carbamimidoyl(methyl)amino]acetate	[5]
Chemical Formula	C ₅ H ₁₁ N ₃ O ₂	[1][5]
Molar Mass	145.16 g/mol	[1][5]
CAS Number	341553-87-5	[1][5]
HCl Salt CAS No.	132478-02-5	[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification with In Situ HCl Catalyst

This method is a direct and widely used acid-catalyzed esterification.[6][7] It utilizes acetyl chloride to generate hydrogen chloride (HCl) in situ, which acts as the catalyst, avoiding the need for compressed HCl gas.[4]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Molarity/Density	Amount (per 10g Creatine)	Molar Equiv.
Creatine Monohydrate	149.15	-	10.0 g	1.0
Anhydrous Methanol	32.04	0.792 g/mL	80 mL	~30
Acetyl Chloride	78.50	1.104 g/mL	8.3 mL	1.5
Diethyl Ether	74.12	0.713 g/mL	As needed	-

Procedure

- **Acidified Methanol Preparation:** In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a calcium chloride drying tube, add 80 mL of anhydrous methanol.
- **Cool the flask in an ice bath.** While stirring, slowly add 8.3 mL (1.5 eq) of acetyl chloride dropwise. Caution: This reaction is exothermic and generates HCl gas. Perform this step in a well-ventilated fume hood.[4]
- **Reaction Initiation:** After the addition is complete, remove the ice bath and allow the solution to stir for 10 minutes. Add 10.0 g (1.0 eq) of creatine monohydrate to the acidified methanol.
- **Reaction:** Heat the reaction mixture to a gentle reflux (approximately 40-50 °C) with continuous stirring.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Crystallization:** Once the reaction is complete, cool the mixture in an ice bath for 1-2 hours to facilitate the crystallization of the **creatine methyl ester** hydrochloride product.[4]
- **Isolation:** Collect the white crystalline solid by vacuum filtration. Wash the crystals twice with cold diethyl ether (2 x 20 mL) to remove any residual acid and unreacted starting material.
- **Drying:** Dry the product under vacuum at 40 °C to yield the final **creatine methyl ester** hydrochloride.

Protocol 2: Thionyl Chloride Method

This alternative protocol uses thionyl chloride (SOCl_2) to form an intermediate acid chloride, which readily reacts with methanol. This method is highly effective but requires stringent safety precautions due to the hazardous nature of thionyl chloride.[8][9]

Materials and Reagents

Reagent	Molar Mass (g/mol)	Molarity/Density	Amount (per 10g Creatine)	Molar Equiv.
Creatine Monohydrate	149.15	-	10.0 g	1.0
Anhydrous Methanol	32.04	0.792 g/mL	100 mL	~37
Thionyl Chloride	118.97	1.63 g/mL	6.0 mL	1.2
Diethyl Ether	74.12	0.713 g/mL	As needed	-

Procedure

- **Reagent Preparation:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (1.0 eq) of creatine monohydrate in 100 mL of anhydrous methanol.
- **Cool the suspension** in an ice bath to 0 °C.
- **Thionyl Chloride Addition:** In a fume hood, slowly add 6.0 mL (1.2 eq) of thionyl chloride to the stirred suspension dropwise over 15-20 minutes. Caution: Thionyl chloride is corrosive, moisture-sensitive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[8]
- **Reaction:** After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. The suspension should dissolve as the reaction proceeds.[9]
- **Workup:** After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot methanol and induce crystallization by adding cold diethyl ether.
- **Isolation and Drying:** Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations and Schematics

General Reaction Scheme

The following diagram illustrates the acid-catalyzed esterification of creatine with methanol.

Caption: Acid-catalyzed esterification of creatine to **creatine methyl ester**.

Experimental Workflow: Fischer Esterification

This diagram outlines the procedural flow for Protocol 1.

Caption: Workflow for **creatine methyl ester** synthesis via Fischer Esterification.

Experimental Workflow: Thionyl Chloride Method

This diagram outlines the procedural flow for Protocol 2.

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